

# Application Note: Quantification of BI-1935 in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: BI-1935

Cat. No.: B606076

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## Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **BI-1935**, a novel investigational compound, in human plasma. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range and is suitable for supporting pharmacokinetic studies in drug development.

## Introduction

The accurate quantification of drug candidates in biological matrices is a critical aspect of preclinical and clinical drug development, providing essential data for pharmacokinetic and pharmacodynamic (PK/PD) modeling. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the determination of **BI-1935** concentrations in human plasma, offering researchers and drug development professionals a reliable method for their studies.

## Experimental Protocols

### Materials and Reagents

- **BI-1935** reference standard
- **BI-1935-d4** (Internal Standard, IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Human plasma (K2-EDTA)

### Equipment

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Analytical balance
- Centrifuge
- Vortex mixer
- Pipettes and tips

### Sample Preparation

A protein precipitation method is employed for the extraction of **BI-1935** and its internal standard from human plasma.

- Thaw plasma samples and quality control (QC) samples at room temperature.
- Vortex samples to ensure homogeneity.

- In a 1.5 mL microcentrifuge tube, add 50  $\mu$ L of plasma sample.
- Add 10  $\mu$ L of the internal standard working solution (**BI-1935-d4**, 100 ng/mL in 50% ACN).
- Add 200  $\mu$ L of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 150  $\mu$ L of the supernatant to a clean autosampler vial.
- Inject 5  $\mu$ L of the supernatant into the LC-MS/MS system.

## Liquid Chromatography Conditions

Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution program.

Parameter	Value
Column	C18, 2.1 x 50 mm, 3.5 $\mu$ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 $\mu$ L
Gradient Program	Time (min)
0.0	
0.5	
2.5	
3.5	
3.6	
5.0	

## Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The transitions are monitored in Multiple Reaction Monitoring (MRM) mode.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temp.	500°C
Ion Spray Voltage	5500 V
Curtain Gas	30 psi
Collision Gas	8 psi
MRM Transitions	Compound
BI-1935	
BI-1935-d4 (IS)	
Dwell Time	
	200 ms

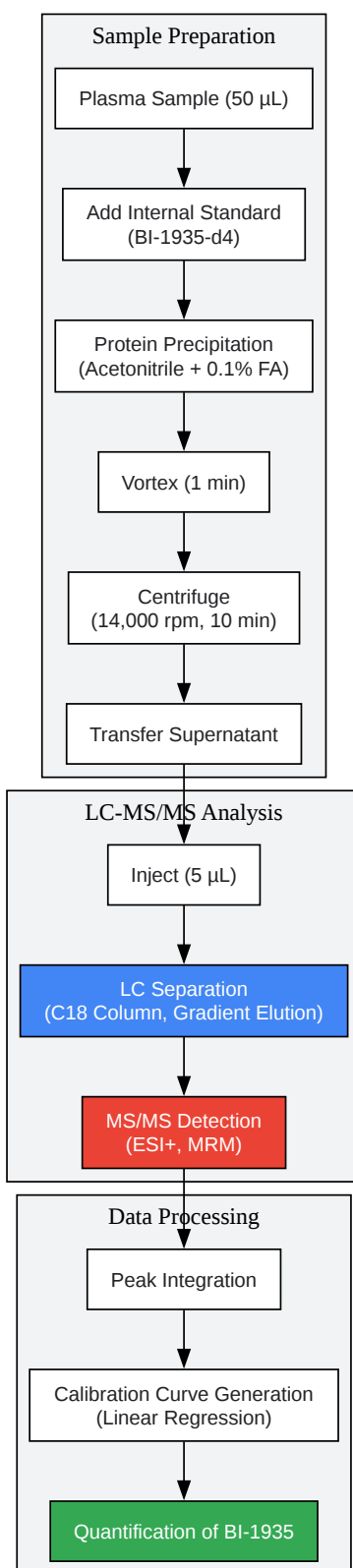
## Data Presentation

The quantitative performance of the method was evaluated by analyzing calibration standards and quality control samples. The results are summarized in the table below.

Analyte	Calibration Curve Range (ng/mL)	LLOQ (ng/mL)	Accuracy (%) at LLOQ	Precision (%CV) at LLOQ	Accuracy (%) at QC Levels	Precision (%CV) at QC Levels
BI-1935	1 - 1000	1	98.5	8.2	95.8 - 103.2	4.5 - 7.1

QC Levels: Low (3 ng/mL), Medium (300 ng/mL), High (800 ng/mL)

## Visualization of Experimental Workflow



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Caption: Workflow for the quantification of **BI-1935** in plasma.

## Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the quantification of **BI-1935** in human plasma. The simple sample preparation procedure, combined with the sensitivity and selectivity of the mass spectrometric detection, makes this method well-suited for supporting pharmacokinetic assessments and other bioanalytical studies during the drug development process.

- To cite this document: BenchChem. [Application Note: Quantification of BI-1935 in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606076#lc-ms-ms-methods-for-quantifying-bi-1935-in-plasma\]](https://www.benchchem.com/product/b606076#lc-ms-ms-methods-for-quantifying-bi-1935-in-plasma)

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